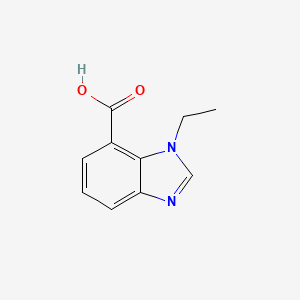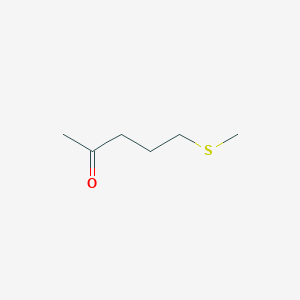
5-(Methylsulfanyl)pentan-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(Methylsulfanyl)pentan-2-one: is an organic compound characterized by the presence of a ketone group and a methylsulfanyl group attached to a pentane backbone
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-(Methylsulfanyl)pentan-2-one can be achieved through the alkylthiomethylation of butan-2-one with equimolar amounts of formaldehyde and sodium methanethiolate. This reaction results in the formation of 3-methyl-5-thiahexan-2-one. When a twofold excess of the reagents is used, the product is 2-methyl-1,5-bis(methylsulfanyl)-4-[(methylsulfanyl)methyl]pentan-3-one .
Industrial Production Methods: Industrial production of this compound involves the use of sulfidic spent caustic from gas processing plants, which contains sodium methanethiolate. The condensation of ketones with formaldehyde and sodium methanethiolate in an alkaline medium is a technologically advanced method for producing γ-ketosulfides .
化学反応の分析
Types of Reactions: 5-(Methylsulfanyl)pentan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The methylsulfanyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles such as thiols or amines can be used for substitution reactions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Various substituted ketones depending on the nucleophile used.
科学的研究の応用
5-(Methylsulfanyl)pentan-2-one has several scientific research applications:
Biology: Investigated for its potential as a plant growth regulator and its role in biological processes.
Medicine: Explored for its potential use in pharmaceuticals, including the synthesis of new drugs.
作用機序
The mechanism of action of 5-(Methylsulfanyl)pentan-2-one involves its interaction with molecular targets through its functional groups. The ketone group can participate in nucleophilic addition reactions, while the methylsulfanyl group can undergo oxidation or substitution reactions. These interactions can modulate various biochemical pathways and processes, making the compound useful in different applications .
類似化合物との比較
- 3-Methyl-5-thiahexan-2-one
- 2-Methyl-1,5-bis(methylsulfanyl)-4-[(methylsulfanyl)methyl]pentan-3-one
- 5-Methylsulfanyl-pentan-2-one
Uniqueness: 5-(Methylsulfanyl)pentan-2-one is unique due to its specific structure, which combines a ketone group with a methylsulfanyl group. This combination imparts distinct chemical properties and reactivity, making it valuable for various synthetic and industrial applications .
特性
CAS番号 |
89534-22-5 |
|---|---|
分子式 |
C6H12OS |
分子量 |
132.23 g/mol |
IUPAC名 |
5-methylsulfanylpentan-2-one |
InChI |
InChI=1S/C6H12OS/c1-6(7)4-3-5-8-2/h3-5H2,1-2H3 |
InChIキー |
HCUNIMILPJJQES-UHFFFAOYSA-N |
正規SMILES |
CC(=O)CCCSC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


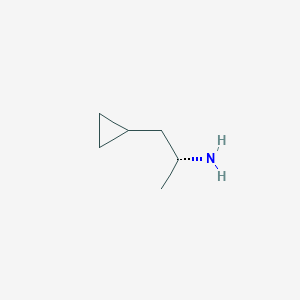
![5-(Aminomethyl)benzo[c][1,2]oxaborol-1(3H)-ol hydrochloride](/img/structure/B13531068.png)
![1-[1-(4-Fluoro-2-methoxyphenyl)cyclopropyl]ethan-1-ol](/img/structure/B13531072.png)



![N-(4-{[6-chloro-2-(trifluoromethyl)quinolin-4-yl]amino}cyclohexyl)-4-(methylamino)benzamide](/img/structure/B13531101.png)
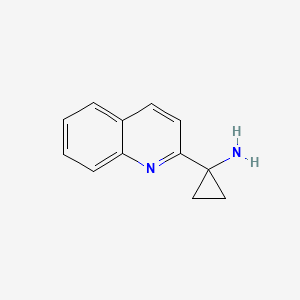
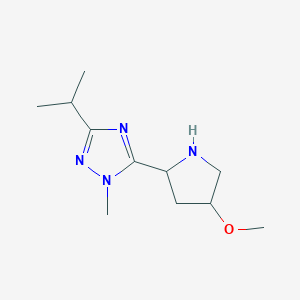

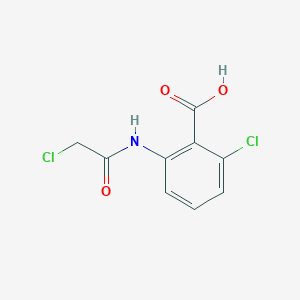
![5-Chloro-1-(8-azaspiro[4.5]decan-8-yl)pentan-1-one](/img/structure/B13531140.png)
![Bicyclo[4.1.0]heptan-1-ylmethanamine](/img/structure/B13531148.png)
